

Furo[3,4-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the furo[3,4-d]pyrimidine core and its isomers, with a focus on its synthesis, biological activities, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this versatile chemical entity.

Synthesis of the Furo[3,4-d]pyrimidine Core

The synthesis of the furo[3,4-d]pyrimidine scaffold can be achieved through various synthetic routes. One established method involves the reaction of a substituted pyrimidine carboxylic acid with a cyclizing agent. For instance, furo[3,4-d]pyrimidine can be obtained from the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl₂).^[1] Subsequent modifications, such as heating with aliphatic amines, can yield a variety of mono- and diamino-derivatives, allowing for the exploration of the chemical space around the core structure.^[1] Other approaches may involve multi-component reactions, offering the advantages of higher yields, lower costs, and reduced environmental impact.

Biological Activities and Therapeutic Potential

Derivatives of the furo[3,4-d]pyrimidine core and its isomers have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer and viral infections.

Anticancer Activity through Kinase Inhibition

A significant area of investigation for furopyrimidine derivatives has been their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell signaling pathways that regulate proliferation, survival, and angiogenesis.

PI3K/AKT Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is frequently hyperactivated in many human cancers.[2] Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of PI3K and AKT.[2][3] For example, compound 10b, a 1,3,4-thiadiazole-containing furopyrimidine derivative, has shown potent inhibitory activity against PI3K α , PI3K β , and AKT enzymes.[2][3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer.[2][3]

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Several furo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[4][5][6] These compounds effectively block VEGFR-2 signaling, leading to the inhibition of angiogenesis and demonstrating potent anticancer activity in preclinical models.[4]

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and its mutation or overexpression can lead to uncontrolled cell growth. Novel furo[2,3-d]pyrimidine derivatives have been synthesized as EGFR inhibitors, with some compounds exhibiting potent inhibition at submicromolar concentrations, comparable to the approved drug erlotinib.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[7]

FLT3-ITD Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Furo[2,3-d]pyrimidine derivatives have been identified as

novel and potent inhibitors of FLT3-ITD.[8] These compounds suppress FLT3 phosphorylation and downstream signaling molecules, including STAT5, AKT, and ERK, leading to cytotoxic effects in FLT3-ITD expressing AML cell lines.[8]

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[9][10][11] Notably, certain derivatives have shown exceptional potency against a wide range of HIV-1 strains carrying resistance mutations.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound	Target(s)	Assay	IC50 / GI50 / EC50	Cell Line(s)	Reference
10b	PI3K α / β , AKT	Enzymatic Inhibition	IC50: 0.175 μ M (PI3K α), 0.071 μ M (PI3K β), 0.411 μ M (AKT)	-	[2] [3]
Antiproliferative	GI50	1.51 μ M	HS 578T (Breast)	[2] [3]	
3f	EGFR	Enzymatic Inhibition	IC50: 0.121 μ M	-	[7]
15b	VEGFR-2	Enzymatic Inhibition	IC50: 946 nM	-	[12]
21b	VEGFR-2	Enzymatic Inhibition	IC50: 33.4 nM	-	[4]
21e	VEGFR-2	Enzymatic Inhibition	IC50: 21 nM	-	[4]
Compound 49	FLT3-ITD	Enzymatic Inhibition	Potent (nanomolar range)	MV4-11, MOLM-13	[8]

Table 2: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

Compound	Target	Assay	EC50 / IC50	HIV-1 Strain(s)	Reference
14b	HIV-1 RT	Antiviral Activity	EC50: 5.79-28.3 nM	Resistant strains	[9]
RT Enzyme Inhibition	IC50: 0.14-0.15 μ M	-	[9]		
16c	HIV-1 RT	Antiviral Activity	EC50: 2.85-18.0 nM	Resistant strains	[9]
RT Enzyme Inhibition	IC50: 0.14-0.15 μ M	-	[9]		

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of furo[3,4-d]pyrimidine derivatives.

General Synthesis of a Furo[3,4-d]pyrimidine Derivative

Objective: To synthesize a furo[3,4-d]pyrimidine core structure.

Materials:

- 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., dioxane)
- Aliphatic amine (for derivatization)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

- A solution of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Thionyl chloride is added dropwise to the solution at room temperature.
- The reaction mixture is heated to reflux and maintained at that temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
- The crude furo[3,4-d]pyrimidine product is purified using an appropriate method, such as column chromatography on silica gel.
- For derivatization, the purified furo[3,4-d]pyrimidine is dissolved in a suitable solvent and heated with an aliphatic amine.
- The resulting mono- or diamino-derivatives are then purified by chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase (e.g., PI3K, VEGFR-2, EGFR).

Materials:

- Recombinant human kinase enzyme
- Kinase substrate (e.g., a specific peptide or protein)
- Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ -³³P]ATP)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Kinase reaction buffer

- 96-well plates
- Scintillation counter or other appropriate detection system

Procedure:

- The kinase reaction is set up in a 96-well plate. Each well contains the kinase reaction buffer, the recombinant kinase enzyme, the substrate, and the test compound at various concentrations.
- The reaction is initiated by the addition of ATP.
- The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA).
- The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the radioactivity using a scintillation counter.
- The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

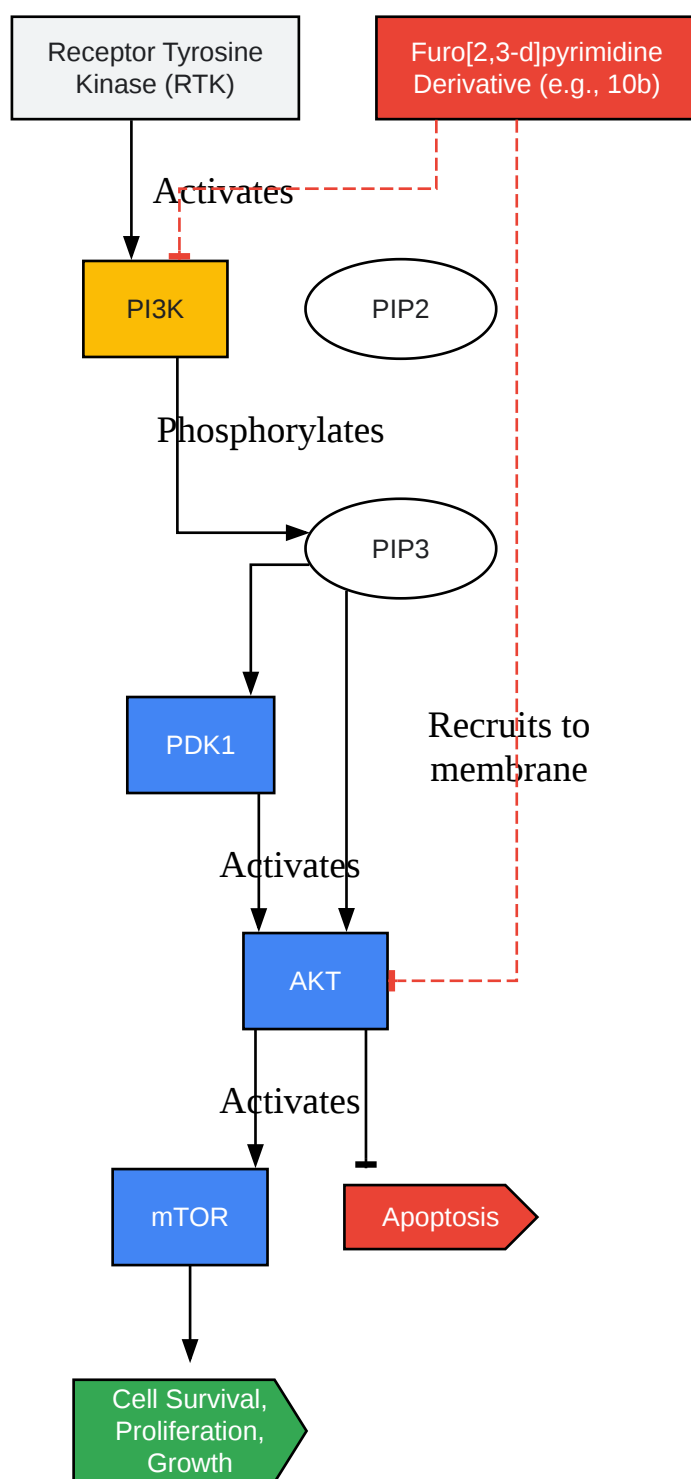
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
- The plates are incubated for a specific period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
- After the incubation period, the MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- The solubilization buffer is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
- The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

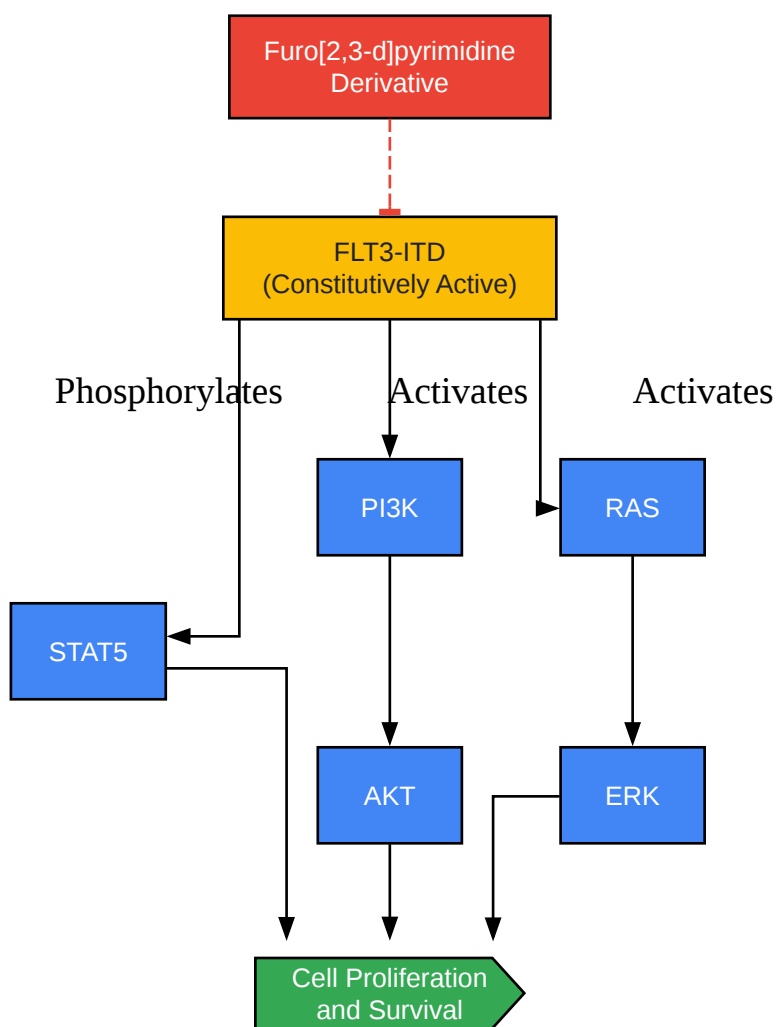
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by furo[3,4-d]pyrimidine derivatives and a general experimental workflow for their evaluation.

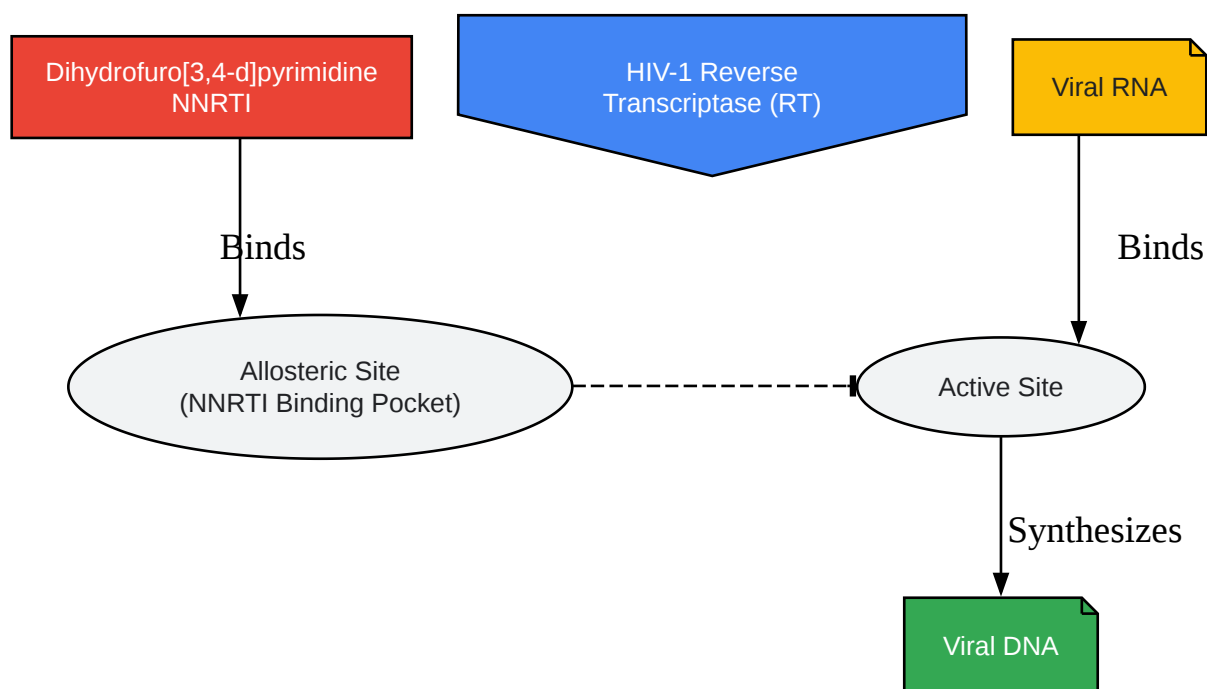


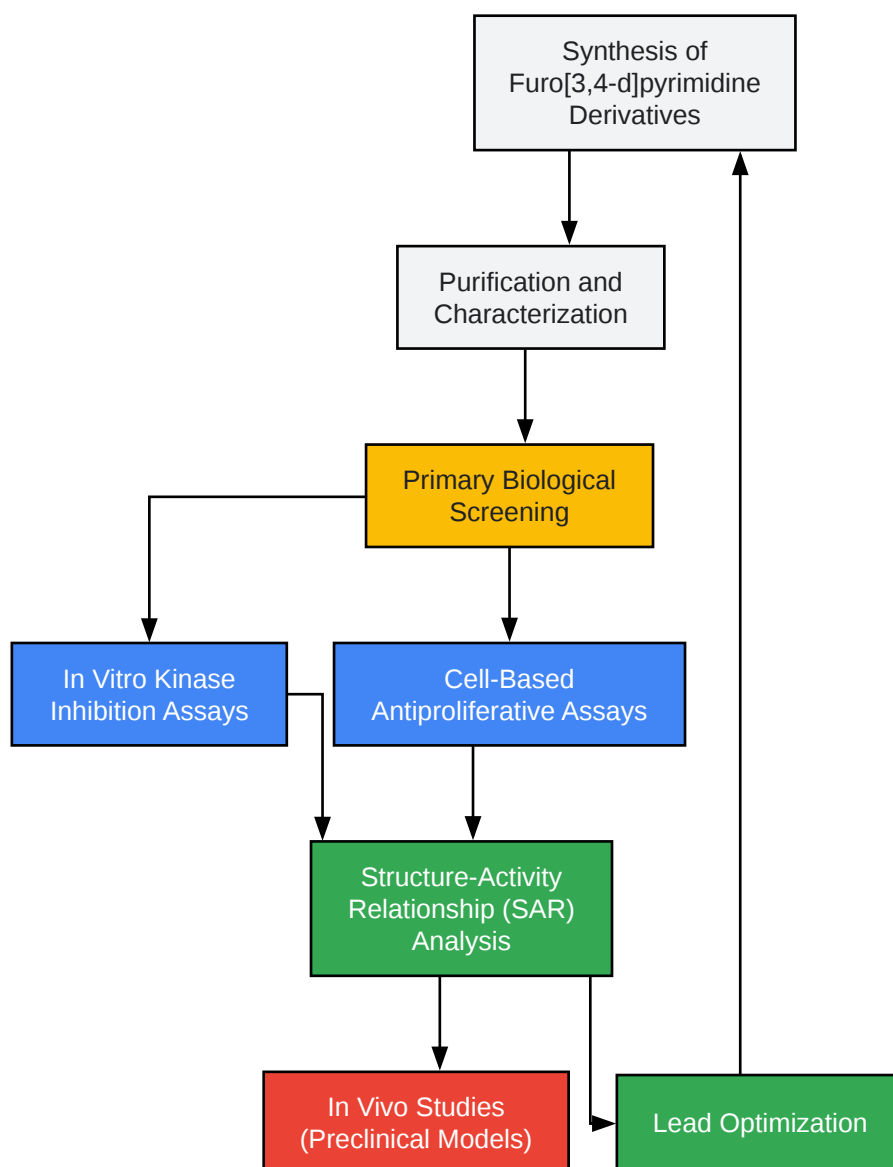
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Caption: PI3K/AKT signaling pathway and its inhibition by a Furo[2,3-d]pyrimidine derivative.

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Caption: FLT3-ITD downstream signaling and its inhibition by a Furo[2,3-d]pyrimidine derivative.





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